molecular formula C17H15ClN4O3 B287634 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

货号 B287634
分子量: 358.8 g/mol
InChI 键: RTSINCDCLUHNIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone, also known as PD 184352, is a small molecule inhibitor that selectively targets the extracellular signal-regulated kinase (ERK) pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival, and is frequently dysregulated in various types of cancer. PD 184352 has been extensively studied for its potential as an anticancer agent, and has shown promising results in preclinical studies.

作用机制

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 selectively targets the ERK pathway, which is frequently dysregulated in cancer cells. The ERK pathway plays a crucial role in regulating cell proliferation, differentiation, and survival, and is activated by various growth factors and cytokines. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 inhibits the activity of MEK1/2, which are upstream kinases that activate the ERK pathway. By inhibiting the ERK pathway, 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 blocks the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has been shown to have a selective inhibitory effect on the ERK pathway, with minimal effects on other signaling pathways. It has been shown to inhibit the proliferation and survival of cancer cells, while having minimal effects on normal cells. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

实验室实验的优点和局限性

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a selective inhibitory effect on the ERK pathway, with minimal effects on other signaling pathways. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has also been extensively studied in preclinical models, with promising results. However, there are also some limitations to using 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 can also have off-target effects at high concentrations, which can complicate data interpretation.

未来方向

There are several future directions for research on 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352. One area of interest is the development of combination therapies using 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 and other anticancer agents. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and may be effective in combination with other agents. Another area of interest is the development of more potent and selective MEK inhibitors, which may have improved efficacy and fewer off-target effects. Finally, there is a need for further studies to determine the optimal dosing and administration schedule for 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 in clinical trials, in order to maximize its therapeutic potential.

合成方法

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 can be synthesized using a multi-step process involving the reaction of various starting materials. The synthesis method has been described in detail in several research articles, and involves the use of various reagents and solvents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has been extensively studied for its potential as an anticancer agent, and has shown promising results in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, pancreatic cancer, and non-small cell lung cancer. 4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 184352 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

属性

产品名称

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

分子式

C17H15ClN4O3

分子量

358.8 g/mol

IUPAC 名称

4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)pyrimidin-4-yl]pyridazin-3-one

InChI

InChI=1S/C17H15ClN4O3/c1-3-24-13-9-21-22(17(23)16(13)18)14-8-15(20-10-19-14)25-12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3

InChI 键

RTSINCDCLUHNIS-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=O)N(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C)Cl

规范 SMILES

CCOC1=C(C(=O)N(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。